1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Descripción general

Descripción

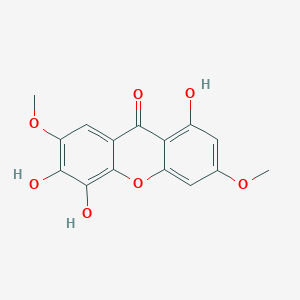

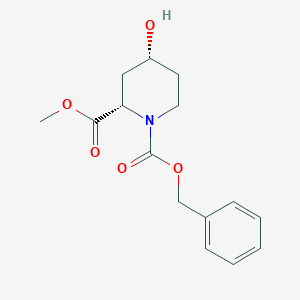

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a type of xanthone, a class of secondary metabolites found in various plants, fungi, lichens, and bacteria . It can be isolated from the stems of Garcinia cowa . It has been shown to exhibit cytotoxic activity against the KB cell line .

Synthesis Analysis

The synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone involves complex biochemical pathways. The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .Molecular Structure Analysis

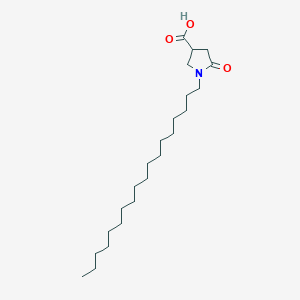

The molecular formula of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone is C15H12O7 . Its structure includes a xanthone ring with hydroxy and methoxy groups attached at various positions .Chemical Reactions Analysis

The chemical reactions involving 1,5,6-Trihydroxy-3,7-dimethoxyxanthone are complex and involve several steps. The formation of the xanthone ring compounds, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, is a key step in the pathway .Physical And Chemical Properties Analysis

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a powder with a molecular weight of 304.25 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Biotransformation Studies

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is observed in biotransformation studies involving fungi. Trichothecium roseum and Paecilomyces marquandii transformed xanthone derivatives, resulting in compounds including 1,5,6-trihydroxy-2,3-dimethoxyxanthone, highlighting its potential in microbial conversion processes (Yuan et al., 2006).

Natural Product Isolation

This compound has been isolated from various plant species, demonstrating its prevalence in natural products. For instance, novel xanthones including 1,5,6-trihydroxy-3,7-dimethoxyxanthone were isolated from the bark of Garcinia xanthochymus, indicating its presence in diverse botanical sources (Zhong et al., 2007).

Chemical Analysis and Separation Techniques

Advanced techniques such as Micellar Electrokinetic Capillary Chromatography (MEKC) have been employed for the separation and analysis of xanthones, including 1,5,6-trihydroxy-3,7-dimethoxyxanthone. These methods facilitate the detailed study of xanthones' structure and properties in various medicinal plants, such as Gentianopsis paludosa (Cheng et al., 2010).

Safety and Hazards

Direcciones Futuras

Research on xanthones like 1,5,6-Trihydroxy-3,7-dimethoxyxanthone has received much attention in recent years due to their diverse range of bioactivities . Future research could focus on further elucidating the biosynthetic pathways, improving the synthesis methods, and exploring their pharmacological activities .

Propiedades

IUPAC Name |

1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXIVCXMABZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)